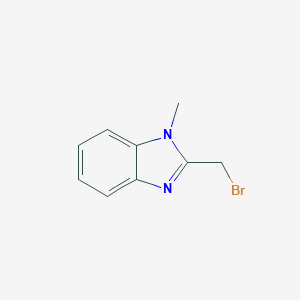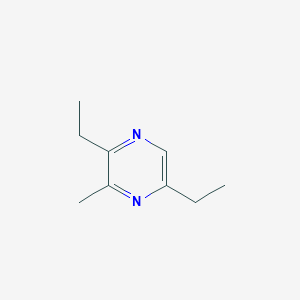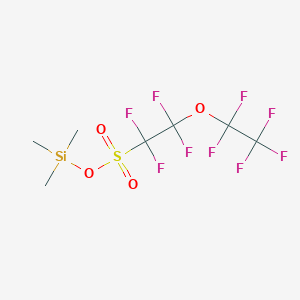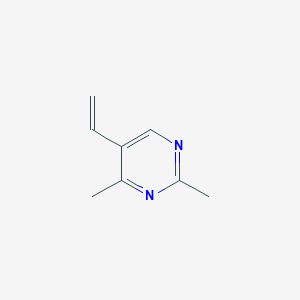
2,4-Dimethyl-5-vinylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-vinylpyrimidine is a heterocyclic organic compound with the molecular formula C8H10N2. It is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-5-vinylpyrimidine is not well understood, but it is believed to involve the interaction with various biological targets, including enzymes and receptors. In particular, 2,4-Dimethyl-5-vinylpyrimidine has been shown to interact with GABA(A) receptors, which are involved in the regulation of neurotransmission in the brain. The binding of 2,4-Dimethyl-5-vinylpyrimidine to GABA(A) receptors results in the modulation of the receptor activity, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,4-Dimethyl-5-vinylpyrimidine are diverse and depend on the specific biological target that it interacts with. In general, 2,4-Dimethyl-5-vinylpyrimidine has been shown to have modulatory effects on various physiological processes, including neurotransmission, cell signaling, and gene expression. Additionally, 2,4-Dimethyl-5-vinylpyrimidine has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Dimethyl-5-vinylpyrimidine in lab experiments include its relatively simple synthesis method, its diverse applications in various fields, and its potential as a building block for the synthesis of various compounds. However, there are also limitations associated with the use of 2,4-Dimethyl-5-vinylpyrimidine, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are numerous future directions for the research on 2,4-Dimethyl-5-vinylpyrimidine, including the investigation of its potential as an anticancer agent, the development of novel pyrimidine-based ligands and polymers, and the exploration of its interactions with various biological targets. Additionally, further research is needed to fully understand the mechanism of action of 2,4-Dimethyl-5-vinylpyrimidine and to elucidate its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2,4-Dimethyl-5-vinylpyrimidine involves the reaction between 2,4-dimethylpyrimidine and acetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, resulting in the formation of 2,4-Dimethyl-5-vinylpyrimidine in good yield. The synthesis method is relatively simple and efficient, making it an attractive option for the production of 2,4-Dimethyl-5-vinylpyrimidine in the laboratory.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-vinylpyrimidine has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 2,4-Dimethyl-5-vinylpyrimidine has been used as a building block for the synthesis of various compounds, including pyrimidine-based ligands and polymers. In material science, 2,4-Dimethyl-5-vinylpyrimidine has been used as a monomer for the synthesis of conductive polymers and as a dopant for the preparation of organic semiconductors. In medicinal chemistry, 2,4-Dimethyl-5-vinylpyrimidine has been investigated for its potential as an anticancer agent and as a ligand for various biological targets, including GABA(A) receptors and adenosine receptors.
Propiedades
Número CAS |
127588-31-2 |
|---|---|
Nombre del producto |
2,4-Dimethyl-5-vinylpyrimidine |
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
5-ethenyl-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-9-7(3)10-6(8)2/h4-5H,1H2,2-3H3 |
Clave InChI |
HEVWQOHTGFGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1C=C)C |
SMILES canónico |
CC1=NC(=NC=C1C=C)C |
Sinónimos |
Pyrimidine, 5-ethenyl-2,4-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



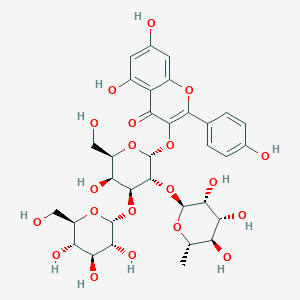
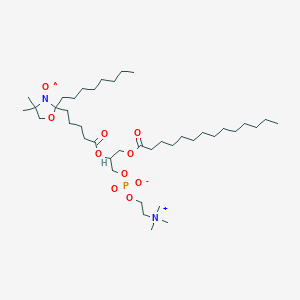
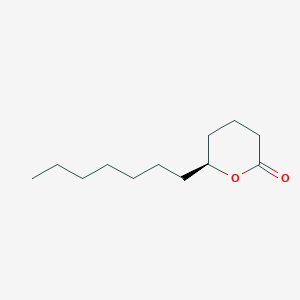
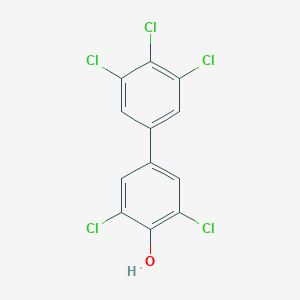
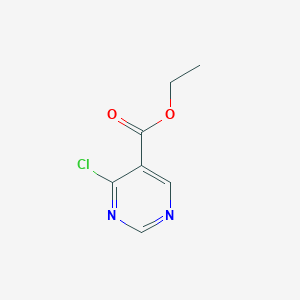
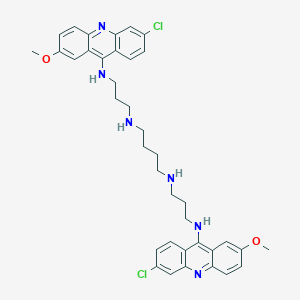
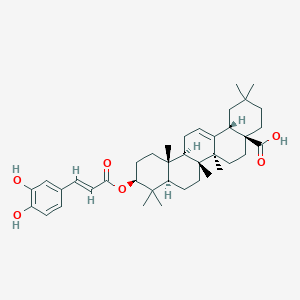
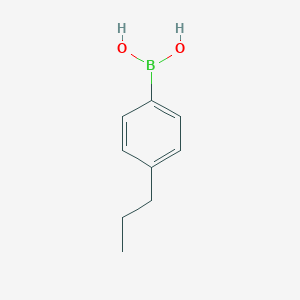
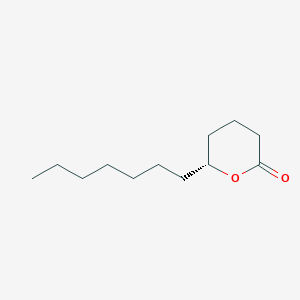
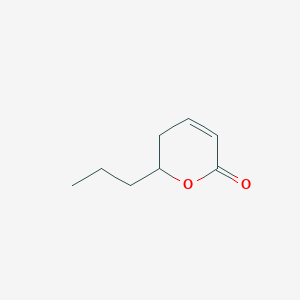
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
